

Cross-Validation of Analytical Methods for the Quantification of Disperse Yellow 163

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Compound of Interest

Compound Name: Disperse Yellow 163

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dyes such as **Disperse Yellow 163** is essential in various fields, including textile manufacturing, environmental monitoring, and quality control in consumer products. The selection of an appropriate analytical method is critical to ensure robust and reliable results. This guide provides a comparative overview of common analytical techniques for the quantification of **Disperse Yellow 163**, with a focus on their validation parameters and detailed experimental protocols.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of azo dyes due to its high resolution and sensitivity.^[1] Alternative methods like UV-Visible Spectrophotometry offer simpler and more cost-effective options, particularly for screening purposes.^[2] The choice of method often depends on factors such as the required sensitivity, selectivity, the sample matrix, and the available instrumentation.^[1]

Quantitative Data Summary

The performance of different analytical methods can be evaluated based on several key validation parameters. The following table summarizes typical quantitative data for the methods discussed.

Parameter	HPLC-DAD	LC-MS/MS	UV-Visible Spectrophotometry
Linearity (r^2)	≥ 0.9998 [3][4]	> 0.993 [5]	> 0.99
Limit of Detection (LOD)	0.01–0.04 mg/kg[3][4] [6]	0.02 – 1.35 ng/mL[5] [7]	~0.3 - 10 ppm[8]
Limit of Quantification (LOQ)	0.04–0.12 mg/kg[3][4] [6]	0.06 – 4.09 ng/mL[5] [7]	-
Accuracy (% Recovery)	96.0–102.6[3][4]	81.8% - 114.1%[5][7]	-
Precision (%RSD)	0.16–2.01[3][4]	-	-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method provides excellent separation and quantification capabilities for **Disperse Yellow 163**.

Sample Preparation (Ultrasound-Assisted Extraction):

- Weigh 1 gram of the textile sample and cut it into small pieces.[5]
- Add 20 mL of methanol to the sample.[5]
- Sonicate the mixture in an ultrasonic bath at 50°C for 30 minutes.[7]
- Centrifuge the extract at 10,000 rpm for 10 minutes.[7]
- Filter the supernatant through a 0.22 μ m PTFE syringe filter into an HPLC vial.[7]

Chromatographic Conditions:

- Column: C18, 5 μ m, 4.6 x 250 mm[2]
- Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient)[2]
- Flow Rate: 1.0 mL/min[2]
- Detection: UV at 270 nm[2]
- Injection Volume: 5 μ L[2]
- Temperature: 30°C[2]

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level detection.

Sample Preparation: The same Ultrasound-Assisted Extraction protocol as for HPLC-DAD can be used.[7]

LC-MS/MS Conditions:

- LC System: Nexera UHPLC system or equivalent[7]
- MS System: Triple quadrupole mass spectrometer[7]
- Column: Kinetex C18 100A (100 x 2.1mm, 1.7 μ m)[7]
- Mobile Phase A: Water with 0.1% formic acid[7]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[7]
- Flow Rate: 0.3 mL/min[7]

- Ionization: Electrospray Ionization (ESI)[7]
- Detection: Multiple Reaction Monitoring (MRM)[7]

UV-Visible Spectrophotometry

This technique provides a simple and cost-effective approach for quantification.

Sample Preparation: Follow the same Ultrasound-Assisted Extraction protocol as described for HPLC-DAD.[7]

Spectrophotometric Measurement:

- Use a double-beam UV-Vis spectrophotometer.[7]
- Scan a standard solution of **Disperse Yellow 163** in methanol from 200 to 800 nm to determine the wavelength of maximum absorbance (λ_{max}).[7]
- Measure the absorbance of the sample extracts at the determined λ_{max} using methanol as a blank.[7]

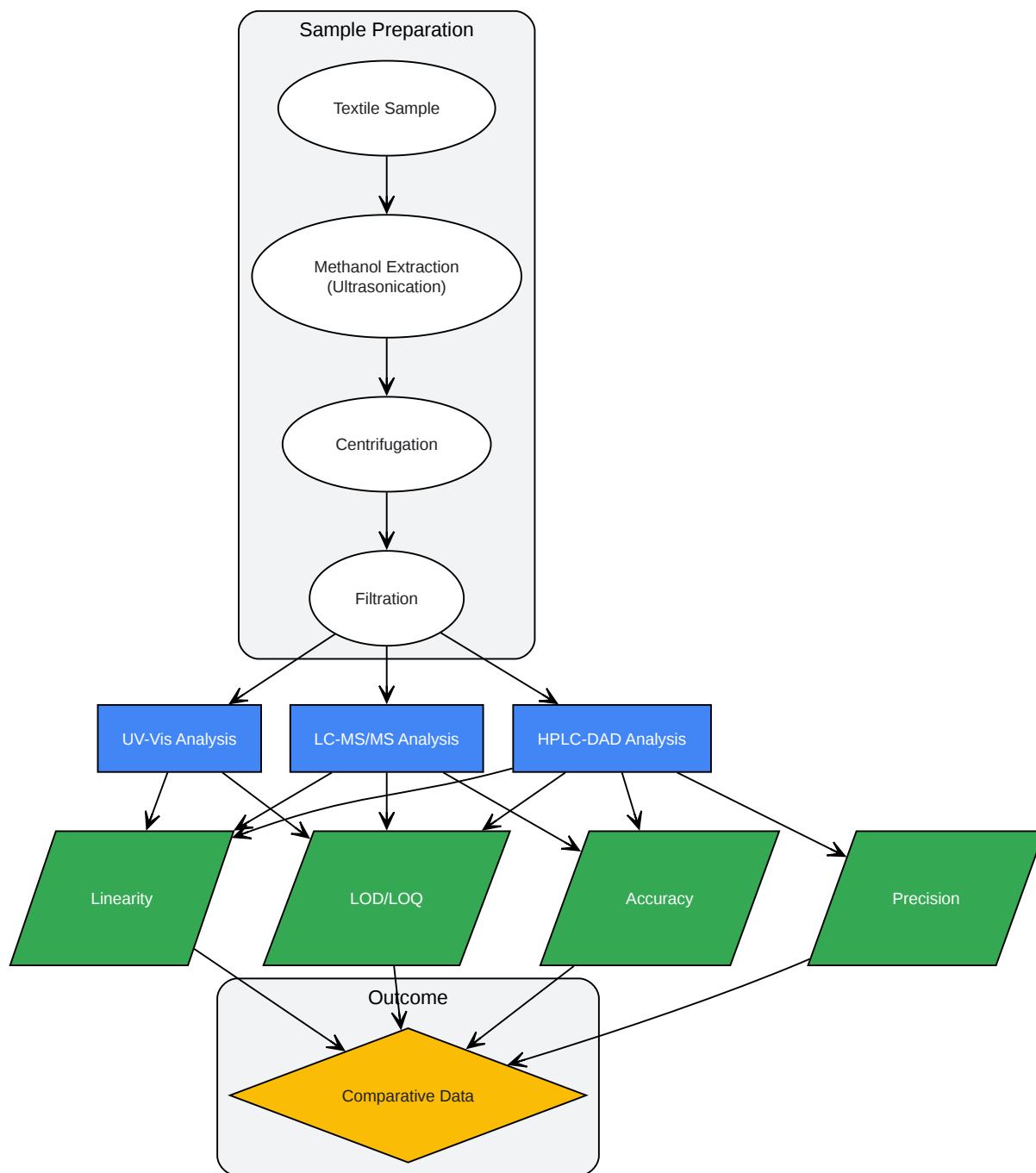
Calibration and Quantification:

- Prepare a series of standard solutions of **Disperse Yellow 163** in methanol.[7]
- Measure the absorbance of each standard at the λ_{max} . [7]
- Construct a calibration curve by plotting absorbance versus concentration.[7]
- Determine the concentration of **Disperse Yellow 163** in the sample extract from its absorbance using the calibration curve.[7]

Visualizations

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods.

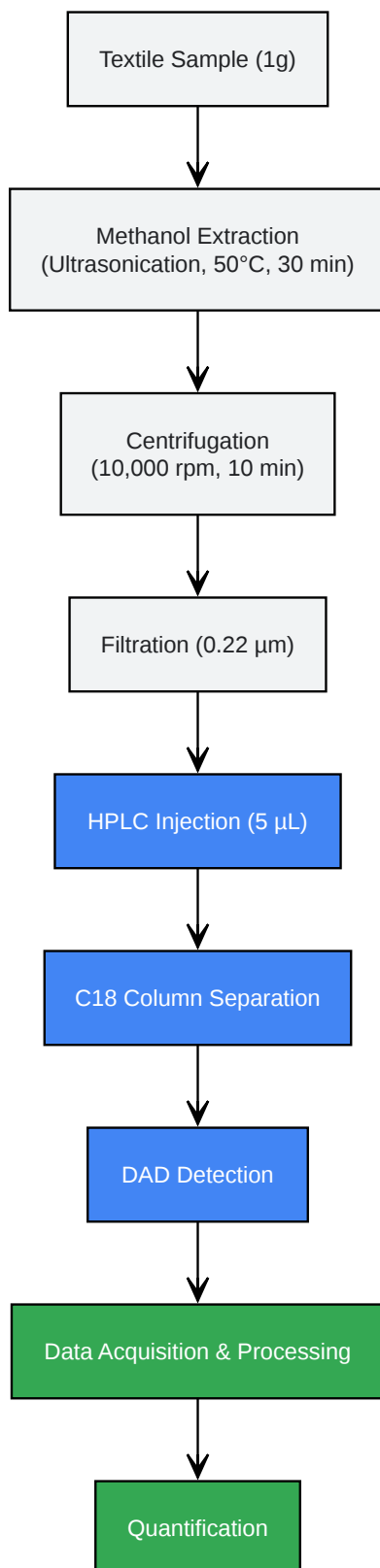


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Caption: Workflow for cross-validation of analytical methods.

HPLC-DAD Analysis Workflow

The diagram below outlines the specific workflow for the HPLC-DAD method.



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Caption: HPLC-DAD experimental workflow.

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